molecular formula C21H14ClNO4S B13773059 N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide CAS No. 82-14-4

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide

Cat. No.: B13773059
CAS No.: 82-14-4
M. Wt: 411.9 g/mol
InChI Key: AEYNFHFXCAPUQI-UHFFFAOYSA-N
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Description

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide is an anthraquinone derivative functionalized with a chloro substituent at position 5 and a p-toluenesulphonamide group. Anthraquinone-based sulfonamides are notable for their applications in dyes, pharmaceuticals, and materials science due to their electronic properties and structural rigidity. The chloro substituent enhances electrophilicity, while the sulfonamide group contributes to hydrogen-bonding interactions and solubility modulation .

Properties

CAS No.

82-14-4

Molecular Formula

C21H14ClNO4S

Molecular Weight

411.9 g/mol

IUPAC Name

N-(5-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H14ClNO4S/c1-12-8-10-13(11-9-12)28(26,27)23-17-7-3-5-15-19(17)21(25)14-4-2-6-16(22)18(14)20(15)24/h2-11,23H,1H3

InChI Key

AEYNFHFXCAPUQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide typically involves the following steps:

Chemical Reactions Analysis

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with analogs:

Compound Name Substituents (Anthraquinone Ring) Molecular Weight (g/mol) LogP PSA (Ų) Key References
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide (Target) 5-Cl, p-toluenesulphonamide ~407.8 (calculated) ~5.5* ~90.3*
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide 5-Cl, benzamide 348.78 (C19H13ClN2O3) ~4.8 75.6
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)-4-methylbenzenesulphonamide 4-NH2, 3-Br, p-toluenesulphonamide 471.33 5.65 114.7
Acetamide,N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl) 5-NH2, acetamide 280.28 ~2.1 89.6
N,N-Diphenyl-9,10-dioxo-9,10-dihydro-2,7-anthracene-disulfonamide 2,7-disulfonamide, diphenyl 610.62 ~6.2 168.2

*Estimated based on structural analogs.

Key Observations:
  • Chloro vs. Amino Substituents: The target compound’s chloro group increases lipophilicity (LogP ~5.5) compared to the amino-substituted analog (LogP ~2.1), which enhances membrane permeability but reduces aqueous solubility .
  • Sulfonamide vs.
  • Bromo-Amino Derivative: The bromo-amino analog (CAS 26868-32-6) shows higher molecular weight (471.33 g/mol) and PSA (114.7 Ų) due to additional bromine and amino groups, which may influence biological target selectivity .

Structural and Electronic Comparisons

  • Electronic Effects: The electron-withdrawing chloro group in the target compound reduces electron density on the anthraquinone ring, enhancing electrophilic reactivity compared to amino-substituted analogs .

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